molecular formula C14H7ClF4O B14534883 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one CAS No. 62263-22-3

2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one

Cat. No.: B14534883
CAS No.: 62263-22-3
M. Wt: 302.65 g/mol
InChI Key: CBVIJWKZWZJDCJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one is an organic compound characterized by the presence of a chlorinated and tetrafluorinated phenyl group attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one typically involves the reaction of 4-chloro-2,3,5,6-tetrafluorobenzene with a suitable phenylethanone precursor under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the chlorinated and fluorinated benzene ring is acylated with phenylethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing fluorine and chlorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form the corresponding alcohol.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects and reactivity patterns.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on the specific application, the compound may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)acetic acid
  • 2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-2-hydroxyacetic acid ethyl ester
  • 1-(4-Chloro-2,3,5,6-tetrafluorophenyl)-4-(2-furoyl)piperazine

Uniqueness

2-(4-Chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethan-1-one is unique due to its specific combination of chlorinated and fluorinated phenyl groups attached to a phenylethanone structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62263-22-3

Molecular Formula

C14H7ClF4O

Molecular Weight

302.65 g/mol

IUPAC Name

2-(4-chloro-2,3,5,6-tetrafluorophenyl)-1-phenylethanone

InChI

InChI=1S/C14H7ClF4O/c15-10-13(18)11(16)8(12(17)14(10)19)6-9(20)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

CBVIJWKZWZJDCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=C(C(=C(C(=C2F)F)Cl)F)F

Origin of Product

United States

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